1-Bromo-3-methoxycyclobutane
Overview
Description
1-Bromo-3-methoxycyclobutane is an organic compound with the molecular formula C5H9BrO It is a derivative of cyclobutane, where a bromine atom and a methoxy group are substituted at the first and third positions, respectively
Preparation Methods
The synthesis of 1-Bromo-3-methoxycyclobutane can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxycyclobutanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-3-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cyclobutane derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-4-oxocyclobutane.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding 3-methoxycyclobutane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-methoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-methoxycyclobutane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
1-Bromo-3-methoxycyclobutane can be compared with other similar compounds such as:
1-Bromo-3-chlorocyclobutane: Similar in structure but with a chlorine atom instead of a methoxy group.
3-Methoxycyclobutanone: Lacks the bromine atom but contains the methoxy group and a carbonyl group.
1-Bromo-3-ethylcyclobutane: Contains an ethyl group instead of a methoxy group.
The uniqueness of this compound lies in its combination of a bromine atom and a methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-methoxycyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVXRWXSBZVVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288305 | |
Record name | Cyclobutane, 1-bromo-3-methoxy-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044705-32-8, 1807901-44-5 | |
Record name | Cyclobutane, 1-bromo-3-methoxy-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-methoxycyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-bromo-3-methoxycyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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